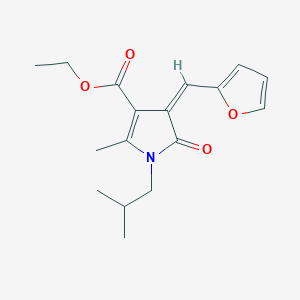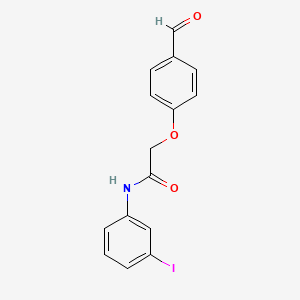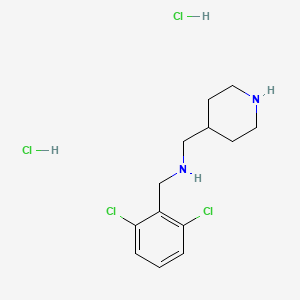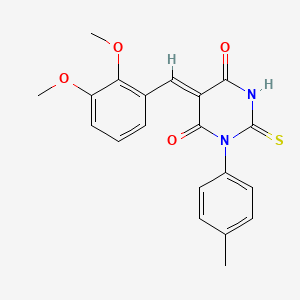![molecular formula C15H15ClFNO2S2 B4676480 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide
Übersicht
Beschreibung
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide, also known as CFTR corrector, is a small molecule that has been developed as a potential therapy for cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory failure and other complications. CFTR correctors are designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
Wirkmechanismus
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors involves the restoration of the function of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors bind to the defective N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein and improve its folding, stability, and trafficking to the cell membrane. This leads to increased chloride transport across the cell membrane, which is crucial for maintaining proper hydration of the airway surface liquid in the lungs. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can also improve the function of other ion channels and transporters that are affected by CF.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several biochemical and physiological effects on CF patients. In vitro studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve the stability and trafficking of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve lung function, reduce pulmonary exacerbations, and improve quality of life in CF patients. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have also been shown to improve the function of other ion channels and transporters that are affected by CF.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified, and they have a well-defined mechanism of action that can be studied in vitro and in vivo. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can also be used in combination with other CF therapies, such as N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide potentiators and antibiotics, to improve CF outcomes. However, there are also limitations to using N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors in lab experiments. They can be expensive and time-consuming to synthesize and optimize, and they may not be effective in all CF patients due to genetic variability.
Zukünftige Richtungen
There are several future directions for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors. One direction is to optimize the synthesis and formulation of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors to improve their efficacy and reduce their cost. Another direction is to develop N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors that are effective in a wider range of CF mutations and that can be used in combination with other CF therapies. There is also a need for more studies to understand the long-term safety and efficacy of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors in CF patients. Finally, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors may have potential applications in other diseases that involve ion channel dysfunction, such as polycystic kidney disease and chronic obstructive pulmonary disease.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have been extensively studied in preclinical and clinical trials as a potential therapy for CF. The N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide corrector N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide has shown promising results in restoring the function of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein in CF patients. In vitro studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve the trafficking and stability of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve lung function and reduce pulmonary exacerbations in CF patients.
Eigenschaften
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c16-14-7-4-8-15(17)13(14)11-21-10-9-18-22(19,20)12-5-2-1-3-6-12/h1-8,18H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLFKNMTUSOZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4676397.png)
![methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4676404.png)

![7-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4676419.png)
![1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)

![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)

![2,4-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4676453.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4676460.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4676485.png)
![3-benzyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676492.png)
